8-chloro-N-(2,4-dimethoxyphenyl)-4-hydroxyquinoline-3-carboxamide
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Overview
Description
8-chloro-N-(2,4-dimethoxyphenyl)-4-hydroxyquinoline-3-carboxamide is a synthetic organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a chloro group, a dimethoxyphenyl group, and a hydroxyquinoline carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-N-(2,4-dimethoxyphenyl)-4-hydroxyquinoline-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Chloro Group: Chlorination of the quinoline core can be achieved using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction using 2,4-dimethoxybenzoyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl3).
Formation of the Carboxamide Moiety: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine, such as ammonia or an amine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
8-chloro-N-(2,4-dimethoxyphenyl)-4-hydroxyquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Formation of quinoline ketones
Reduction: Formation of quinoline amines
Substitution: Formation of substituted quinoline derivatives
Scientific Research Applications
8-chloro-N-(2,4-dimethoxyphenyl)-4-hydroxyquinoline-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 8-chloro-N-(2,4-dimethoxyphenyl)-4-hydroxyquinoline-3-carboxamide involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of topoisomerases, enzymes involved in DNA replication, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug with a similar quinoline core.
Hydroxychloroquine: A derivative of chloroquine with an additional hydroxy group.
Quinoline-3-carboxamide: A simpler analogue without the chloro and dimethoxyphenyl groups.
Uniqueness
8-chloro-N-(2,4-dimethoxyphenyl)-4-hydroxyquinoline-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chloro and dimethoxyphenyl groups enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets, making it a promising candidate for drug development and other applications.
Properties
Molecular Formula |
C18H15ClN2O4 |
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Molecular Weight |
358.8 g/mol |
IUPAC Name |
8-chloro-N-(2,4-dimethoxyphenyl)-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C18H15ClN2O4/c1-24-10-6-7-14(15(8-10)25-2)21-18(23)12-9-20-16-11(17(12)22)4-3-5-13(16)19/h3-9H,1-2H3,(H,20,22)(H,21,23) |
InChI Key |
PEHIOIIZVGQLSQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3Cl)OC |
Origin of Product |
United States |
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